molecular formula C11H10O4 B1598435 Methyl 6-methoxybenzofuran-2-carboxylate CAS No. 55364-67-5

Methyl 6-methoxybenzofuran-2-carboxylate

Cat. No. B1598435
CAS RN: 55364-67-5
M. Wt: 206.19 g/mol
InChI Key: XSWDPIQGBIWAPT-UHFFFAOYSA-N
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Patent
US07524882B2

Procedure details

The title compound was prepared following the procedure described in Example 1, Step 1 employing methyl 6-methoxy-benzofuran-2-carboxylate instead of methyl 5-methoxy-benzofuran-2-carboxylate and ethyl iodide instead of methyl iodide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:15]=[CH:14][C:6]2[CH:7]=[C:8]([C:10]([O:12][CH3:13])=[O:11])[O:9][C:5]=2[CH:4]=1.[CH2:16](I)[CH3:17]>>[CH3:13][O:12][C:10]([C:8]1([CH2:16][CH3:17])[CH2:7][C:6]2[CH:14]=[CH:15][C:3]([OH:2])=[CH:4][C:5]=2[O:9]1)=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=C(C=C(O2)C(=O)OC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(OC2=C(C1)C=CC(=C2)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.